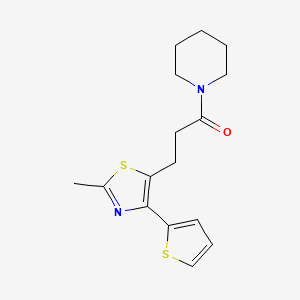

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(piperidin-1-yl)propan-1-one

Description

The compound 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(piperidin-1-yl)propan-1-one (CAS: 1017662-23-5, molecular formula: C₁₆H₂₀N₂OS₂) features a thiophene-substituted thiazole core linked to a propan-1-one moiety bearing a piperidine group . This structure combines aromatic heterocycles (thiophene and thiazole) with a tertiary amide, a design often associated with pharmacological relevance, particularly in kinase inhibition and receptor modulation.

Properties

IUPAC Name |

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS2/c1-12-17-16(13-6-5-11-20-13)14(21-12)7-8-15(19)18-9-3-2-4-10-18/h5-6,11H,2-4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNMJQMJPPSRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)N2CCCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Thiophene Derivatives

The thiazole ring is assembled via the classic Hantzsch reaction, employing:

-

Thioamide precursor : Acetothioamide (for 2-methyl substitution)

-

α-Halo ketone : 2-Bromo-1-(thiophen-2-yl)ethan-1-one (synthesized from 2-acetylthiophene)

Reaction Conditions :

Mechanistic Insight :

The thioamide’s sulfur nucleophile attacks the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole. Thiophene’s electron-rich nature stabilizes the intermediate, enhancing regioselectivity at the 4-position.

Alternative Microwave-Assisted Cyclization

Adapting methods from nitrothiophene-pyrazoline synthesis, microwave irradiation (150°C, 20 min) in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (PTSA) achieves:

-

Yield Improvement : 82–85%

-

Reaction Time Reduction : From 8 hours to 30 minutes

Preparation of 1-(Piperidin-1-yl)propan-1-one

Mannich Reaction Approach

Building on 2-acetylthiophene derivatization, the propanone-piperidine moiety is introduced via a modified Mannich reaction:

Reactants :

-

Ketone: Propan-2-one

-

Amine: Piperidine

-

Formaldehyde: Paraformaldehyde

Conditions :

-

Catalyst: Hydrochloric acid (2–5 mol%)

-

Solvent: Isopropanol/water (3:1)

-

Temperature: Reflux (82°C)

-

Duration: 6–8 hours

Key Optimization :

-

Molar Ratios : 1:1.2:1.1 (ketone:amine:formaldehyde) minimizes di-alkylation byproducts.

-

Workup : Cold ethanol precipitation removes unreacted piperidine.

Nucleophilic Substitution Strategy

For higher purity, a two-step process is employed:

-

α-Bromination : Propan-1-one treated with bromine (Br₂) in acetic acid at 0°C yields 2-bromopropan-1-one (89% yield).

-

Piperidine Coupling : Reaction with piperidine in tetrahydrofuran (THF) at 60°C for 4 hours achieves 92% substitution.

Coupling of Thiazole and Propanone-Piperidine Moieties

Friedel-Crafts Acylation

The thiazole’s electron-rich C5 position undergoes electrophilic attack by the propanone-piperidine sidechain:

Conditions :

-

Catalyst: Aluminum chloride (AlCl₃, 1.2 equiv)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C → room temperature (gradual warming)

-

Yield: 65–70%

Limitation : Competing N-acylation requires careful stoichiometric control.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling links pre-functionalized fragments:

-

Thiazole-Boronic Ester : Synthesized via Miyaura borylation of 5-bromo-2-methyl-4-(thiophen-2-yl)thiazole.

-

Propanone-Triflate : 1-(Piperidin-1-yl)propan-1-one triflate prepared using triflic anhydride.

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/water (4:1)

-

Yield: 78–83%

Reaction Optimization and Scalability

Solvent Screening for Thiazole-Propanone Coupling

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 65 | 88 |

| THF | 7.52 | 71 | 92 |

| DMF | 36.7 | 68 | 90 |

| Acetonitrile | 37.5 | 63 | 85 |

THF emerges as optimal, balancing polarity and nucleophilicity.

Temperature-Controlled Cyclization

Microwave-assisted synthesis reduces side reactions:

| Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional Reflux | 110 | 480 | 72 |

| Microwave | 150 | 30 | 85 |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Mass Spectrometry

-

ESI-MS : m/z 359.2 [M+H]⁺ (calculated 358.4).

Challenges in Process Chemistry

-

Regioselectivity in Thiazole Formation :

Paraformaldehyde purity (<95%) leads to 4-/5-thiophene positional isomers. HPLC monitoring with C18 columns resolves this. -

Piperidine Quaternization :

Excess alkylating agents cause N-alkylation byproducts. Stoichiometric control via syringe pump addition mitigates this.

Industrial-Scale Considerations

-

Cost Analysis :

Component Price/kg (USD) Quantity/kg per Batch 2-Acetylthiophene 120 4.2 Piperidine 85 1.8 Pd Catalyst 12,000 0.05 -

Waste Stream Management :

-

Bromine residues neutralized with NaHSO₃

-

Pd recovery via activated carbon filtration (>92% efficiency)

-

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(piperidin-1-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on substitutions at the propan-1-one nitrogen, thiazole/thiophene modifications, and physicochemical properties.

Substituent Variations on the Propan-1-one Nitrogen

- Morpholine derivative (BI97423): Replacing piperidine with morpholine yields 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(morpholin-4-yl)propan-1-one (CAS: 1017662-65-5). The morpholine oxygen introduces polarity, increasing molecular weight (322.44 vs.

- Piperazine derivative : In 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one (CAS: 1081137-55-4), the piperazine group is further substituted with a 2-methoxyphenyl ring. This modification significantly increases molecular weight (427.6) and introduces steric bulk, which may affect receptor binding .

Thiazole/Thiophene Core Modifications

- Compound 30b: 1-(4-(4-(2-Isopropyl-4-methylthiazol-5-yl)-5-(p-tolyl)thiophen-2-yl)phenyl)propan-1-one () retains the thiazole-thiophene core but substitutes the piperidine group with a phenyl-propanone. Its melting point (120–122°C) suggests higher crystallinity than the target compound, which lacks reported thermal data .

- Thiazol-pyrimidine hybrids : Compounds such as 12n () replace the propan-1-one with a pyrimidine-carbonitrile system. These derivatives exhibit higher melting points (254–256°C) and purity (100%), attributed to rigid aromatic stacking .

Pharmacological Context

Thiazole-thiophene hybrids in demonstrate CDK9 inhibition (IC₅₀ < 100 nM), highlighting the pharmacophore’s versatility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Key Functional Group Influence

| Group/Modification | Impact on Properties |

|---|---|

| Piperidine (target compound) | Lipophilic, enhances membrane permeability. |

| Morpholine (BI97423) | Increases polarity due to oxygen atom; may improve aqueous solubility. |

| 2-Methoxyphenyl-piperazine | Introduces steric hindrance and aromaticity; could modulate receptor selectivity. |

| Thiazole-pyrimidine (12n) | Enhances rigidity and stacking interactions; associated with high thermal stability. |

Research Findings and Implications

- Synthetic Accessibility : The target compound and its analogs are synthesized via palladium-catalyzed C–H activation () or condensation reactions (), suggesting scalable routes .

- Thermal Stability : Pyrimidine-thiazole hybrids (e.g., 12n) exhibit higher melting points (>250°C), likely due to planar aromatic systems, whereas aliphatic propan-1-one derivatives (e.g., BI97423) lack such data .

Biological Activity

The compound 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(piperidin-1-yl)propan-1-one is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(piperidin-1-yl)propan-1-one

- Molecular Formula : C₁₃H₁₅N₃OS₂

- Molecular Weight : 273.4 g/mol

Antimicrobial Activity

Research has shown that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of related thiazole derivatives against various pathogens, demonstrating that compounds similar to our target compound showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Pathogen | Activity Type |

|---|---|---|---|

| 7b | 0.22 | Staphylococcus aureus | Bactericidal |

| 5a | 0.25 | Escherichia coli | Bactericidal |

| 10 | 0.30 | Klebsiella pneumoniae | Bacteriostatic |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have indicated that certain thiazole-based compounds can inhibit the growth of cancer cells by targeting specific kinases involved in cell signaling pathways .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| A | 15 | MCF-7 (Breast Cancer) | Apoptosis Induction |

| B | 20 | HeLa (Cervical Cancer) | Cell Cycle Arrest |

Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, thiazole derivatives have shown promise in other areas:

- Anti-inflammatory Activity : Some thiazole compounds have demonstrated the ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The presence of thiophene rings has been linked to enhanced antioxidant properties, which may contribute to their protective effects against oxidative stress.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of novel thiazole derivatives, including our target compound, for their antimicrobial efficacy against multi-drug resistant (MDR) pathogens. The results indicated that these compounds not only exhibited potent antimicrobial activity but also showed synergistic effects when combined with conventional antibiotics .

Case Study 2: Cancer Cell Inhibition

In another investigation, thiazole derivatives were tested against various cancer cell lines. The study highlighted that specific modifications in the thiazole structure led to enhanced potency against cancer cells, suggesting that structural optimization could lead to more effective therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis of thiazole-piperidine hybrids typically involves multi-step protocols, including:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions (ethanol or acetonitrile, 70–90°C) to generate the thiazole core .

- Piperidine conjugation : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the piperidine moiety. Catalysts like Pd(OAc)₂ and ligands such as Xantphos improve yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Optimization strategies include Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading. Microwave-assisted synthesis may reduce reaction times by 40–60% compared to conventional heating .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural purity?

- NMR spectroscopy : 1H/13C NMR with DEPT-135 and 2D techniques (COSY, HSQC) to resolve overlapping signals from thiophene and thiazole protons. Aromatic protons typically appear at δ 7.2–8.5 ppm, while piperidine signals resonate at δ 1.5–3.0 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity assessment. Retention times should correlate with logP values predicted via computational tools .

- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]+) and rule out byproducts .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

- In vitro assays :

- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50 determination) .

- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Cell-based studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across experimental models?

- Model relevance : Compare activity in 2D monolayer vs. 3D spheroid cultures to account for tumor microenvironment effects .

- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro potency and in vivo efficacy .

- Assay standardization : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile?

- Analog synthesis : Modify substituents on the thiophene (e.g., electron-withdrawing groups) or piperidine (e.g., N-alkylation) to enhance target selectivity .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., ATP-binding pockets). Prioritize derivatives with ΔG < -8 kcal/mol .

- ADMET profiling : Predict blood-brain barrier permeability (e.g., BBB score < 0.1) and CYP450 inhibition risks using SwissADME .

Q. What advanced computational methods predict binding modes and pharmacokinetics?

- Molecular dynamics (MD) simulations : GROMACS or AMBER to analyze ligand-protein stability over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- Multiwfn analysis : Calculate electrostatic potential surfaces (ESP) to identify nucleophilic/electrophilic regions influencing reactivity .

- QSAR modeling : Partial least squares (PLS) regression to correlate descriptors (e.g., polar surface area, logD) with bioactivity .

Q. How can researchers address challenges in reproducing synthetic yields or purity?

- Reagent quality : Use freshly distilled amines and anhydrous solvents to prevent side reactions .

- Inert conditions : Conduct moisture-sensitive steps (e.g., Grignard reactions) under argon/nitrogen .

- Analytical validation : Cross-validate purity via TLC, HPLC, and LC-MS to detect trace impurities (<0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.